molecular formula C15H11ClN2O B11851193 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine

5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine

Cat. No.: B11851193
M. Wt: 270.71 g/mol
InChI Key: IUEDEEXQSVTZOP-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine: is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthyridine ring, especially at positions activated by the methoxy group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antimicrobial or anticancer activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine

InChI

InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3

InChI Key

IUEDEEXQSVTZOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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